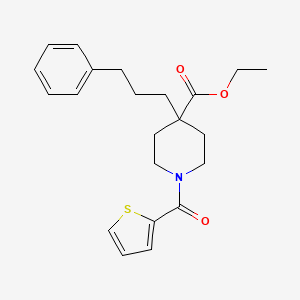![molecular formula C20H23Cl2NO2 B4260650 4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol](/img/structure/B4260650.png)
4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol
Descripción general
Descripción
4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol selectively targets the EGFR, which is a transmembrane receptor that plays a key role in cell growth and proliferation. By inhibiting the activity of the EGFR, 4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol prevents the activation of downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects
4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol in lab experiments is its selectivity for the EGFR. This allows researchers to specifically target the EGFR signaling pathway without affecting other signaling pathways in the cell. However, one of the limitations of using 4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol is its relatively low potency compared to other EGFR inhibitors.
Direcciones Futuras
There are several future directions for the study of 4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of more potent EGFR inhibitors that can be used in cancer therapy. In addition, researchers are interested in exploring the potential use of 4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, researchers are interested in exploring the potential use of 4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol in other disease states, such as autoimmune disorders and inflammatory diseases.
Aplicaciones Científicas De Investigación
4-chloro-2-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenol has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
4-chloro-2-[[4-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO2/c21-17-5-6-19(25)16(11-17)13-23-9-7-20(14-24,8-10-23)12-15-3-1-2-4-18(15)22/h1-6,11,24-25H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTVGDBNQOPIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)CC3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R*,4R*)-1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4260570.png)
![N-methyl-2-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]oxy}ethanamine trifluoroacetate](/img/structure/B4260572.png)
![(2S)-phenyl{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}acetic acid](/img/structure/B4260578.png)
![N,3,5-trimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B4260586.png)
amino]butan-1-ol](/img/structure/B4260593.png)
![5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B4260601.png)
![2-(1-adamantyl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B4260603.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4260613.png)
![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-(2,3-dihydro-1-benzofuran-5-ylmethyl)methanamine](/img/structure/B4260619.png)
![7-(2,3-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4260624.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4260632.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4260644.png)

